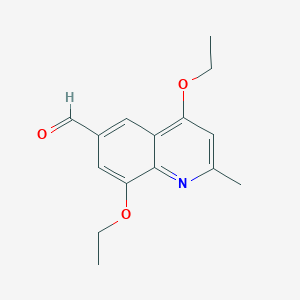
4,8-Diethoxy-2-methylquinoline-6-carbaldehyde
Cat. No. B8629905
M. Wt: 259.30 g/mol
InChI Key: TVPJUADIDQBNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08742110B2
Procedure details


To a solution of ethyl 4,8-diethoxy-2-methylquinoline-6-carboxylate (60 mg, 0.20 mmol) in THF (2 mL) was added DIBAL (0.79 mL, 1M in toluene) at −78° C. The reaction mixture was allowed to warm up to room temperature and was stirred for 10 additional minutes before it was diluted with EtOAc (20 mL) and 5% KOH (20 mL). The layers were separated and the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was redissolved in DCM (3 mL) and Dess-Martin periodinane (110 mg, 0.26 mmol) was added. The reaction mixture was stirred at room temperature for 30 minutes and was then diluted with EtOAc and washed with 10% KOH. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified on a silica gel column eluting with a gradient of 20-35% EtOAc/hexanes (with 1% TEA) to give the title intermediate (20 mg).
Name
ethyl 4,8-diethoxy-2-methylquinoline-6-carboxylate
Quantity
60 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([O:19][CH2:20][CH3:21])[CH:10]=[C:11]([C:14](OCC)=[O:15])[CH:12]=2)[N:7]=[C:6]([CH3:22])[CH:5]=1)[CH3:2].CC(C[AlH]CC(C)C)C.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C1COCC1.CCOC(C)=O.[OH-].[K+]>[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[C:9]([O:19][CH2:20][CH3:21])[CH:10]=[C:11]([CH:14]=[O:15])[CH:12]=2)[N:7]=[C:6]([CH3:22])[CH:5]=1)[CH3:2] |f:5.6|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
110 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 10 additional minutes before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was redissolved in DCM (3 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% KOH
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified on a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 20-35% EtOAc/hexanes (with 1% TEA)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC(=NC2=C(C=C(C=C12)C=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 38.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

